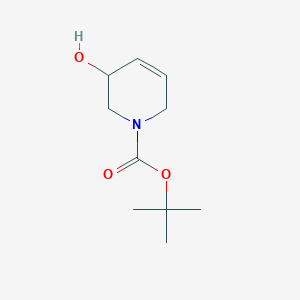
N-Boc-3-Hydroxy-1,2,3,6-Tetrahydropyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine (N-Boc-THP) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that is used in the synthesis of a variety of compounds and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
“N-Boc-3-Hydroxy-1,2,3,6-Tetrahydropyridin” wird als pharmazeutisches Zwischenprodukt verwendet . Dies bedeutet, dass es bei der Herstellung verschiedener pharmazeutischer Medikamente verwendet wird. Die spezifischen Medikamente, für deren Produktion es verwendet wird, können je nach den Bedürfnissen der pharmazeutischen Industrie stark variieren.
Chemische Forschung
Diese Verbindung wird oft in der chemischen Forschung verwendet, insbesondere bei der Untersuchung der organischen Chemie . Seine einzigartige Struktur und Eigenschaften machen es zu einem wertvollen Werkzeug für Forscher, die eine große Bandbreite an chemischen Reaktionen und Prozessen untersuchen.
Suzuki-Miyaura-Kreuzkupplung
“this compound” kann als Reagenz für die Suzuki-Miyaura-Kreuzkupplung verwendet werden . Dies ist eine Art chemischer Reaktion, die verwendet wird, um Kohlenstoff-Kohlenstoff-Bindungen zu schaffen, die für die Herstellung vieler organischer Verbindungen entscheidend sind.
Palladium-katalysierte Liganden-gesteuerte regioselektive Suzuki-Kupplung
Diese Verbindung kann auch bei der palladium-katalysierten Liganden-gesteuerten regioselektiven Suzuki-Kupplung verwendet werden . Dies ist eine spezielle Art der Suzuki-Kupplung, die eine größere Kontrolle über die Regioselektivität der Reaktion ermöglicht.
Suzuki-Kupplung gefolgt von einer Iodlactonisierung
“this compound” kann in einer Suzuki-Kupplung gefolgt von einer Iodlactonisierung verwendet werden . Dies ist ein zweistufiger Prozess, bei dem zunächst eine Kohlenstoff-Kohlenstoff-Bindung durch Suzuki-Kupplung hergestellt und dann durch Iodlactonisierung ein Lactonring gebildet wird.
Herstellung von Wrenchnolol-Derivaten
Diese Verbindung kann bei der Herstellung von Wrenchnolol-Derivaten verwendet werden . Dies sind spezielle Verbindungen, die für die Genaktivierung in Zellen optimiert wurden.
Wirkmechanismus
Target of Action
N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is primarily used in the formation of ene-endo-spirocyclic ammonium ylids for [2,3]-sigmatropic rearrangement to pyrroloazepinones and oxazepinones . It is also frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
Mode of Action
The compound neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .
Biochemical Pathways
It is known that the compound plays a role in the formation of pyrroloazepinones and oxazepinones via [2,3]-sigmatropic rearrangement . It is also involved in Suzuki-Miyaura and Negishi cross-coupling reactions .
Pharmacokinetics
It is known that the compound is solid at room temperature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The primary result of the action of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is the formation of pyrroloazepinones and oxazepinones . These compounds have various applications in organic synthesis. The compound’s role in Suzuki-Miyaura and Negishi cross-coupling reactions also leads to the formation of various biologically active compounds .
Action Environment
The action of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and the presence of oxygen or other reactive gases.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJOYHYEDFTIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590281 |
Source


|
| Record name | tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224779-27-5 |
Source


|
| Record name | tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
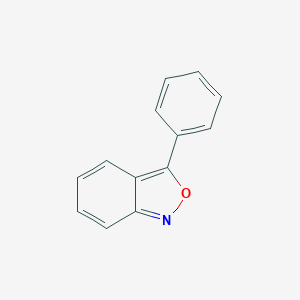
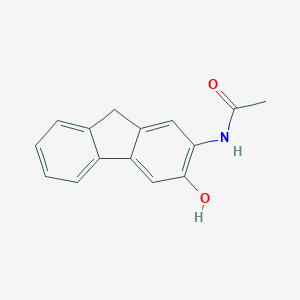
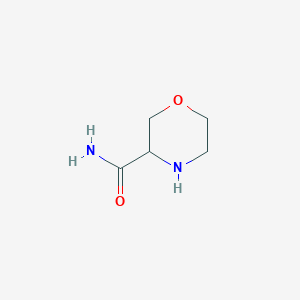

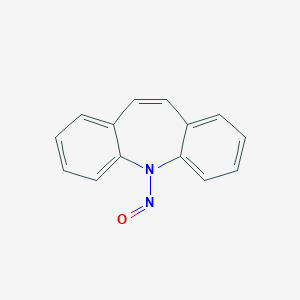



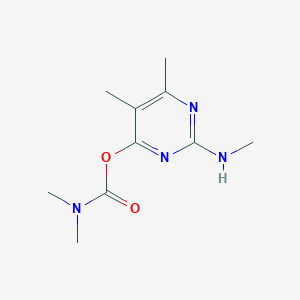

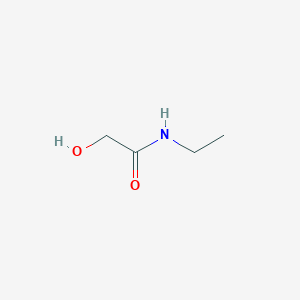
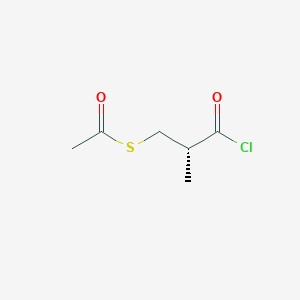
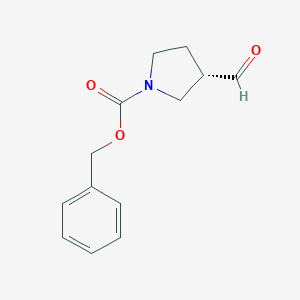
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)
